molecular formula C10H13N5 B3370162 (4-Pyrimidin-2-ylpiperazin-1-yl)acetonitrile CAS No. 33386-13-9

(4-Pyrimidin-2-ylpiperazin-1-yl)acetonitrile

Cat. No. B3370162
CAS RN: 33386-13-9
M. Wt: 203.24 g/mol
InChI Key: GNHNLTWAAXUZQJ-UHFFFAOYSA-N
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Description

“(4-Pyrimidin-2-ylpiperazin-1-yl)acetonitrile” is a biochemical used for proteomics research . It has a molecular formula of C10H13N5 and a molecular weight of 203.24 .


Molecular Structure Analysis

The molecular structure of “(4-Pyrimidin-2-ylpiperazin-1-yl)acetonitrile” consists of a pyrimidine ring attached to a piperazine ring via a nitrogen atom. The piperazine ring is further attached to an acetonitrile group .


Physical And Chemical Properties Analysis

“(4-Pyrimidin-2-ylpiperazin-1-yl)acetonitrile” has a molecular weight of 203.24 and a molecular formula of C10H13N5 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the utility of pyrimidin-2-ylpiperazine derivatives in the efficient synthesis of heterocyclic compounds. For instance, Pratap et al. (2007) outlined a method for synthesizing (E)-(2-arylpyrazino[1,2-a]pyrimidine-4-ylidene)acetonitriles and aryl/heteroaryl tethered pyrimidin-4-yl acetonitriles, showcasing the versatility of pyrimidine derivatives in organic synthesis Pratap, Kushwaha, Goel, & Ram, 2007.

Anticancer and Anti-inflammatory Activities

A study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, indicating potential therapeutic applications Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016. Additionally, El-Mekabaty (2015) synthesized new heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety with evaluated antioxidant activity, suggesting its relevance in combating oxidative stress El-Mekabaty, 2015.

Antimicrobial and Antiviral Agents

Zaidi et al. (2021) explored the antimicrobial potential of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives, highlighting the antimicrobial efficacy of pyrimidin-2-ylpiperazine derivatives Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021. Moreover, El-Sayed et al. (2009) investigated the anti-hepatitis B virus activity of new N4-β-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives, offering insights into the antiviral capabilities of these compounds El-Sayed, Ramiz, & Abdel-Rahman, 2009.

properties

IUPAC Name

2-(4-pyrimidin-2-ylpiperazin-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c11-2-5-14-6-8-15(9-7-14)10-12-3-1-4-13-10/h1,3-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHNLTWAAXUZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#N)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile

Synthesis routes and methods

Procedure details

The title compound is synthesized by coupling of 2-piperazin-1-yl-pyrimidine and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a white solid; ES-MS: M+=204.2: 1HNMR(DMSO-d6) 8.35 (d, 2H), 6.60 (t, 1H), 3.80-3.70 (m, 6H), 2.45-2.40 (m, 4H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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